N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)propanamide
Overview
Description
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)propanamide is an organic compound with potential applications in various scientific fields. The structure comprises a benzyloxy group attached to a phenyl ring, connected to a propanamide group, and featuring a 3-chlorophenoxy substituent. This compound's unique structural arrangement offers opportunities for diverse chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis typically begins with 4-benzyloxyaniline, 3-chlorophenol, and an appropriate acylating agent.
Reaction Conditions: : A common method involves the acylation of 4-benzyloxyaniline with 2-(3-chlorophenoxy)propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature.
Workup: : After completion, the reaction mixture is washed, dried, and purified using chromatographic techniques to obtain the desired compound.
Industrial Production Methods
Industrial production often follows similar routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Advanced techniques, including continuous flow chemistry and automated synthesizers, are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly on the benzyloxy group, to form corresponding aldehydes or acids.
Reduction: : Reduction reactions, often using reagents like lithium aluminum hydride, can target the carbonyl group, converting it into an alcohol.
Common Reagents and Conditions
Oxidation Reagents: : Potassium permanganate, chromium trioxide.
Reduction Reagents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidized derivatives: aldehydes, acids.
Reduced derivatives: alcohols.
Substituted derivatives: compounds with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)propanamide finds uses across several research domains:
Chemistry: : As a reagent or intermediate in organic synthesis, particularly in creating complex molecules.
Biology: : Investigated for its potential as a pharmacological agent or biochemical probe due to its structural features.
Medicine: : Studied for therapeutic effects, including anti-inflammatory and anticancer activities, leveraging its interaction with biological targets.
Industry: : Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action varies depending on its application:
Molecular Targets: : It may interact with enzymes, receptors, or nucleic acids, altering their function.
Pathways Involved: : Often implicated in pathways related to cell signaling, gene expression, and metabolic processes.
Comparison with Similar Compounds
N-[4-(benzyloxy)phenyl]-2-(3-chlorophenoxy)propanamide stands out due to its specific substituents, which confer unique reactivity and biological activity.
Similar Compounds: : N-[4-(benzyloxy)phenyl]-2-phenoxypropanamide, N-[4-(methoxy)phenyl]-2-(3-chlorophenoxy)propanamide.
Uniqueness: : The combination of benzyloxy and chlorophenoxy groups provides distinct electronic and steric properties, influencing its interactions and reactivity in ways that are not observed in closely related compounds.
Exploring this compound’s properties and applications underscores its versatility and potential impact across various scientific fields
Properties
IUPAC Name |
2-(3-chlorophenoxy)-N-(4-phenylmethoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3/c1-16(27-21-9-5-8-18(23)14-21)22(25)24-19-10-12-20(13-11-19)26-15-17-6-3-2-4-7-17/h2-14,16H,15H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGABCWCRFFJKFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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